1-(4-Chlorophenyl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylethanone
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Description
1-(4-Chlorophenyl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylethanone is a useful research compound. Its molecular formula is C22H14ClF2N3OS and its molecular weight is 441.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Microbial Studies
A study by Patel et al. (2010) on the synthesis of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones revealed that some compounds exhibited remarkable antibacterial and antifungal activities. This suggests a potential application in developing new antimicrobial agents (Patel, N., Patel, V., Patel, H., Shaikh, Faiyazalam M., & Patel, J., 2010).
Cytotoxic Evaluation
Hassanzadeh et al. (2019) developed a series of quinazolinone-1,3,4-oxadiazole derivatives and evaluated their cytotoxic effects against MCF-7 and HeLa cell lines. One compound showed significant cytotoxic activity against the HeLa cell line, indicating its potential for cancer therapy (Hassanzadeh, F., Sadeghi-aliabadi, H., Jafari, E., Sharifzadeh, A., & Dana, N., 2019).
VEGFR-2 Inhibitors
Wissner et al. (2005) synthesized 2-(quinazolin-4-ylamino)-[1,4] benzoquinone derivatives as covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds showed potential as non-ATP-competitive inhibitors, suggesting their use in cancer therapy by inhibiting VEGF-stimulated autophosphorylation in cells (Wissner, A., Floyd, M. B., Johnson, B., Fraser, Heidi L., Ingalls, C., Nittoli, T., Dushin, R., Discafani, C., Nilakantan, R., Marini, Joseph, Ravi, M., Cheung, K., Tan, X., Musto, S., Annable, T., Siegel, M., & Loganzo, F., 2005).
Antimicrobial Activity
Research by Kapoor et al. (2017) synthesized amino acid/dipeptide derivatives of quinazolin-3(4H)-one and evaluated their antimicrobial potential. The study found that all synthesized derivatives exhibited moderate to significant antibacterial activity, indicating their usefulness as antimicrobial agents (Kapoor, B., Nabi, A., Gupta, Reena, & Gupta, Mukta, 2017).
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF2N3OS/c23-14-7-5-13(6-8-14)20(29)12-30-22-27-19-4-2-1-3-16(19)21(28-22)26-15-9-10-17(24)18(25)11-15/h1-11H,12H2,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSPNRJJXAPGNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)C3=CC=C(C=C3)Cl)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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